Hypotaurine

antioxidant oxidative stress free radical

Select Hypotaurine (2-aminoethanesulfinic acid) for its non-substitutable sulfinic acid group (-SO₂H) that confers potent radical scavenging capacity absent in taurine. This compound is essential for studies requiring defined hydroxyl (•OH, k=1.6×10¹⁰ M⁻¹s⁻¹) or carbonate (CO₃•⁻, k=1.1×10⁹ M⁻¹s⁻¹) radical quenching, positive allosteric modulation of GABAC-ρ1 receptors, or maximal sperm motility enhancement in IVF protocols. Do not substitute taurine for antioxidant or neurochemical applications; only hypotaurine provides the required reactivity.

Molecular Formula C2H7NO2S
Molecular Weight 109.15 g/mol
CAS No. 300-84-5
Cat. No. B1206854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHypotaurine
CAS300-84-5
Synonymshypotaurine
Molecular FormulaC2H7NO2S
Molecular Weight109.15 g/mol
Structural Identifiers
SMILESC(CS(=O)O)N
InChIInChI=1S/C2H7NO2S/c3-1-2-6(4)5/h1-3H2,(H,4,5)
InChIKeyVVIUBCNYACGLLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hypotaurine (CAS 300-84-5): Chemical Identity and Procurement Baseline for Research


Hypotaurine (CAS 300-84-5), chemically 2-aminoethanesulfinic acid, is an endogenous sulfur-containing β-amino acid and the immediate metabolic precursor to taurine in the cysteine sulfinic acid pathway [1]. It is classified as a sulfinic acid, distinguished from the structurally analogous sulfonic acid taurine by its partially oxidized sulfur center (R-SO₂H vs. R-SO₃H for taurine) . This sulfinyl functional group is the critical determinant of hypotaurine's unique radical scavenging capacity, which is absent in taurine despite their close biosynthetic relationship [2].

Hypotaurine vs. Taurine: Why Structural Analogy Does Not Equate to Functional Interchangeability


Despite being the direct precursor to taurine with a near-identical chemical structure, hypotaurine exhibits profoundly divergent functional properties that preclude generic substitution in research and industrial applications. The oxidation state of the sulfur atom is the sole determinant: hypotaurine's sulfinic acid group (-SO₂H) confers potent radical scavenging activity (rate constants >10⁹ M⁻¹s⁻¹ for hydroxyl and carbonate radicals), whereas taurine's fully oxidized sulfonic acid group (-SO₃H) renders it completely inert toward these same radical species [1]. Consequently, experiments designed to investigate antioxidant mechanisms, oxidative stress protection, or redox signaling cannot substitute taurine for hypotaurine and expect valid results. The following section provides quantitative, head-to-head evidence defining precisely where and why hypotaurine must be selected over its closest analogs.

Hypotaurine (CAS 300-84-5) Quantitative Differentiation Evidence for Scientific Selection


Hydroxyl Radical Scavenging: Hypotaurine Active, Taurine Inert

Hypotaurine effectively scavenges hydroxyl radicals (•OH) with a reaction rate constant of k = 1.6 × 10¹⁰ M⁻¹s⁻¹, whereas taurine shows no detectable scavenging activity under identical assay conditions [1]. This establishes a qualitative and quantitative functional divergence between the two structurally related compounds.

antioxidant oxidative stress free radical

Carbonate Radical Anion Scavenging: Hypotaurine Outperforms Cysteine Sulfinic Acid

Hypotaurine reacts with the carbonate radical anion (CO₃•⁻) with a second-order rate constant of k = 1.1 × 10⁹ M⁻¹s⁻¹, which is approximately 20-fold faster than the reaction of cysteine sulfinic acid (CSA) with the same radical (k = 5.5 × 10⁷ M⁻¹s⁻¹) [1]. This demonstrates that within the sulfinic acid subclass, hypotaurine possesses superior scavenging kinetics toward this biologically relevant radical.

oxidative stress carbonate radical reactive oxygen species

GABA Current Modulation: Hypotaurine Enhances, Homotaurine Suppresses

At the human GABAC-ρ1 receptor expressed in Xenopus laevis oocytes, co-application of GABA with hypotaurine results in positive modulation (enhancement) of GABA-induced currents, whereas co-application with the structural analog homotaurine results in negative modulation (suppression), both in a dose-dependent manner [1]. This functional antagonism between two taurine-related sulfur-containing compounds demonstrates that even minor structural variations yield opposite pharmacological outcomes.

neuropharmacology GABA receptor electrophysiology

Sperm Motility Stimulation: Hypotaurine Exceeds Taurine in Potency

In hamster sperm in vitro fertilization assays, hypotaurine stimulated sperm motility to a greater extent than taurine across a concentration range of 0.01 to 1 mM, with both compounds requiring the presence of isoproterenol for maximal effect [1]. Both amino acids achieved comparable fertilization rates (>80%) when combined with isoproterenol, but hypotaurine's superior motility stimulation distinguishes its functional profile.

reproductive biology sperm motility in vitro fertilization

Acrosome Reaction Induction: Taurine Superior to Hypotaurine

In contrast to its superior motility stimulation, hypotaurine induces fewer acrosome reactions than taurine during hamster sperm in vitro capacitation. The study reports that a higher number of acrosome reactions occur in the presence of taurine as compared to hypotaurine, both with and without epinephrine [1]. This represents a key functional divergence where the choice of compound should be guided by the specific biological endpoint.

reproductive biology acrosome reaction capacitation

In Vivo Hepatoprotection: Hypotaurine Equipotent to N-Acetylcysteine

In a rat model of acetaminophen (APAP)-induced hepatotoxicity, hypotaurine (HYTAU) administered at equimolar doses (2.4 mM/kg) demonstrated protective efficacy comparable to the clinical antidote N-acetylcysteine (NAC), with both significantly attenuating plasma transaminase leakage, MDA formation, and glutathione depletion [1]. Within a narrow range of potency differences, hypotaurine appeared to be the most protective among the three compounds tested (HYTAU > NAC > taurine).

hepatoprotection acetaminophen toxicity oxidative stress

Hypotaurine (CAS 300-84-5): Evidence-Supported Research and Industrial Application Scenarios


Investigating Hydroxyl Radical-Mediated Oxidative Damage

For experiments requiring a defined, potent hydroxyl radical scavenger, hypotaurine (k = 1.6 × 10¹⁰ M⁻¹s⁻¹) is the optimal selection over taurine, which is completely inactive. Applications include ESR/spin-trapping studies, models of Fenton chemistry-mediated injury, and assessment of •OH contributions to lipid peroxidation [1].

Studies of Carbonate Radical Anion Biology

Given the physiological relevance of CO₃•⁻ in bicarbonate-buffered systems, hypotaurine's high reactivity (k = 1.1 × 10⁹ M⁻¹s⁻¹) makes it a preferred sulfinic acid for probing carbonate radical-mediated processes. Its 20-fold kinetic advantage over cysteine sulfinic acid ensures more efficient scavenging at lower concentrations [1].

Positive Modulation of GABAergic Neurotransmission

Researchers investigating positive allosteric modulation of GABAC-ρ1 receptors should select hypotaurine, which enhances GABA-induced currents. Homotaurine, in contrast, suppresses these currents and would confound experimental outcomes if substituted [1].

Sperm Motility Enhancement in Assisted Reproduction Research

In vitro fertilization and sperm capacitation studies where maximizing sperm motility is the primary objective benefit from hypotaurine's superior motility-stimulating capacity relative to taurine. For acrosome reaction-focused endpoints, taurine remains the preferred compound [1].

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